2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide
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Overview
Description
2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide is a heterocyclic compound that features a benzoxazole core with a difluoromethyl group at the 2-position and a sulfonamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide, often involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives typically involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzoxazole core .
Scientific Research Applications
2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor of enzymes, while the benzoxazole core may interact with various biological pathways . These interactions can lead to the modulation of biological processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
- 4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide
- 2-(Difluoromethyl)benzo[d]oxazole-7-sulfonamide
- Other oxazole, isoxazole, and oxadiazole derivatives .
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide is unique due to the specific positioning of the difluoromethyl and sulfonamide groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other benzoxazole derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H6F2N2O3S |
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Molecular Weight |
248.21 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-benzoxazole-4-sulfonamide |
InChI |
InChI=1S/C8H6F2N2O3S/c9-7(10)8-12-6-4(15-8)2-1-3-5(6)16(11,13)14/h1-3,7H,(H2,11,13,14) |
InChI Key |
MNKOPMXVVUJNJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=C(O2)C(F)F |
Origin of Product |
United States |
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